

In Vitro Activity of a Novel PI3K Inhibitor: A Technical Overview

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Compound of Interest

Compound Name: *PI3K-IN-37*

Cat. No.: *B8522555*

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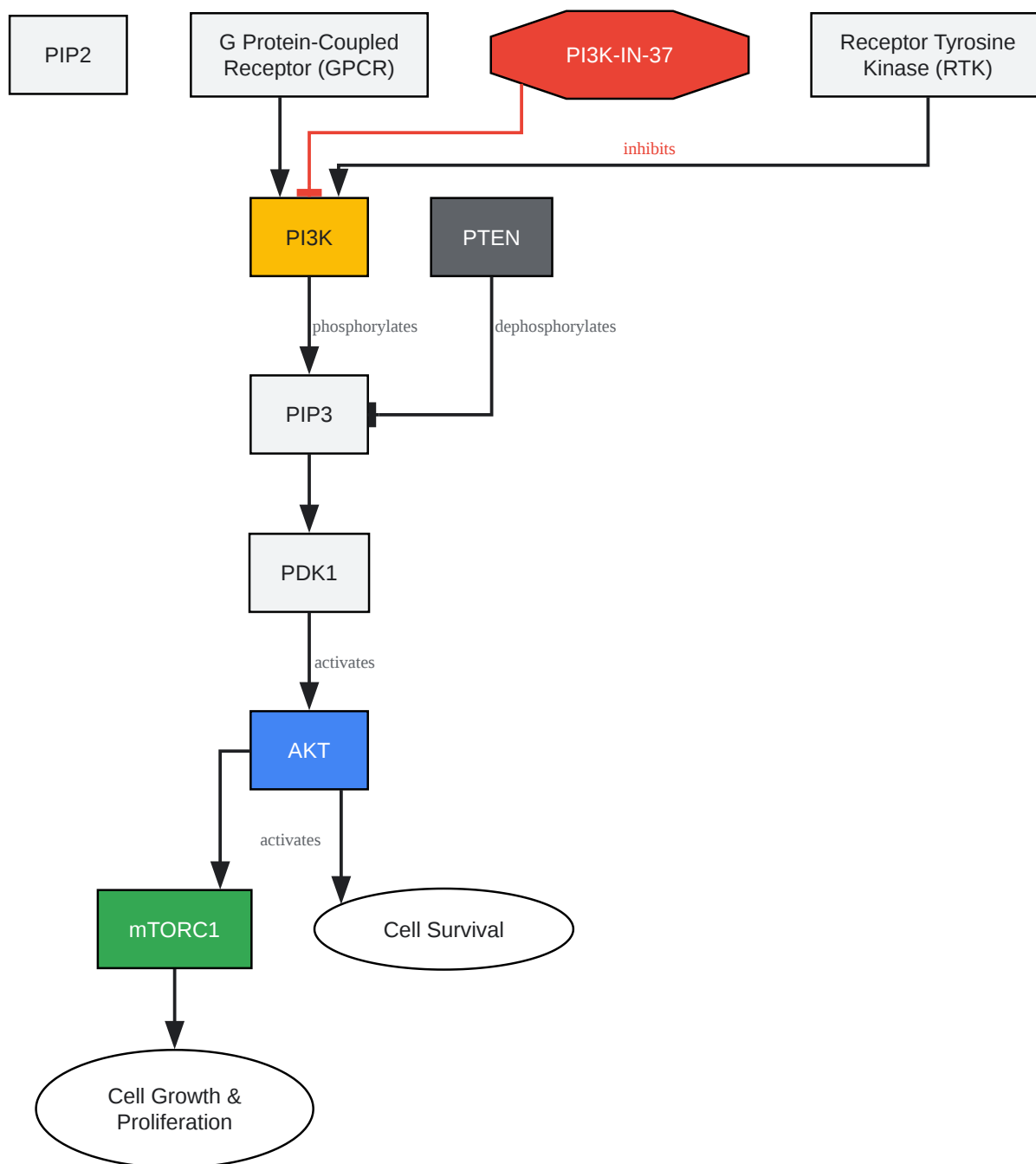
This technical guide provides a comprehensive overview of the in vitro activity of the novel phosphoinositide 3-kinase (PI3K) inhibitor, designated **PI3K-IN-37**. The following sections detail its mechanism of action, inhibitory potency and selectivity, and its effects on downstream signaling and cellular processes. This document is intended to serve as a resource for researchers in oncology, immunology, and other fields where the PI3K pathway is a therapeutic target.

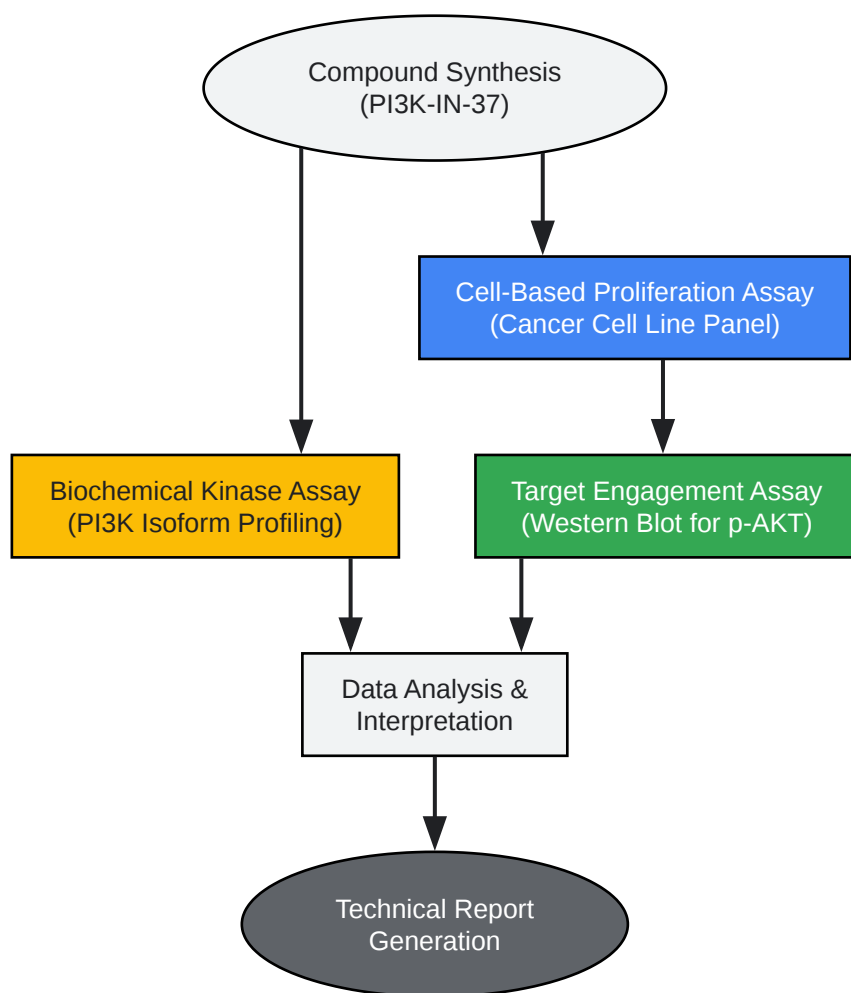
Introduction to the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.^{[1][2]} Dysregulation of this pathway is frequently implicated in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.^{[2][3]} The PI3K family of lipid kinases is activated by various upstream signals, such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).^[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a key second messenger. PIP₃ recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates to orchestrate the cellular response.

The PI3K/AKT/mTOR pathway is a central node in this signaling network. PI3K activation leads to the phosphorylation and activation of AKT. Activated AKT can then influence cell survival by

inhibiting pro-apoptotic proteins and can promote cell growth and proliferation through the activation of the mechanistic target of rapamycin (mTOR) complex. Given its central role, inhibition of the PI3K pathway is a well-established strategy in cancer therapy.





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References

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